Acetic acid-D
Overview
Description
Acetic acid, with the chemical formula CH3COOH, is a simple carboxylic acid and an important chemical reagent and industrial chemical, used in the production of polyethylene terephthalate mainly used in soft drink bottles, cellulose acetate for photographic film, and polyvinyl acetate for wood glue, as well as many synthetic fibers and fabrics. In households, diluted acetic acid is often used in descaling agents. In the food industry, acetic acid is used under the food additive code E260 as an acidity regulator and as a condiment .
Synthesis Analysis
Acetic acid can be synthesized through various methods. One such method involves the direct generation from synthesis gas (CO H2) using a catalyst combination of ruthenium, cobalt, and iodide, achieving high selectivity and carbon efficiency . Another study demonstrated the formation of acetic acid in polar interstellar analog ices, where acetic acid is formed through the radical-radical recombination of acetyl (CH3CO) with hydroxyl-d1 radicals (OD) upon exposure to ionizing radiation . Additionally, acetic acid can be produced from the Maillard reaction, where experiments with 13C-labeled glucose isotopomers in the presence of glycine showed that all six carbon atoms of glucose can be incorporated into acetic acid .
Molecular Structure Analysis
The molecular structure of acetic acid has been extensively studied. Density-functional theory (DFT) calculations have been performed to investigate the atomic and electronic structure of acetic acid adsorbed on surfaces, revealing that acetic acid dissociates and the acetate group reacts with the surface through nucleophilic addition . Crystal structure predictions for acetic acid have also been generated, considering various space groups and revealing a large number of possible crystal structures .
Chemical Reactions Analysis
Acetic acid participates in numerous chemical reactions. It can undergo steam reforming with water to produce hydrogen and carbon dioxide, a process that has been analyzed using quantum chemical calculations . The reaction between acetic anhydride and the acetate anion has been studied, showing the formation of a 1:1 adduct which decomposes by loss of CH2CO and CHDCO . Furthermore, acetic acid can be formed heterogeneously in simulation chamber experiments involving the reaction of acetone with OH radicals .
Physical and Chemical Properties Analysis
The physical and chemical properties of acetic acid have been characterized through various studies. The DFT approach has been used to analyze the conformational search, molecular structure, vibrational spectroscopy, and some electronic properties of acetic acid derivatives . The electron impact studies have provided insights into the negative ion molecule reactions of acetic acid . Additionally, coordination compounds based on acetic acid ligands have been synthesized, revealing their crystal structures and catalytic properties for the polymerization of styrene .
Scientific Research Applications
1. Preservation in Food and Beverage Industry
Acetic acid plays a significant role as a preservative in the food and beverage industry. It is used for its microbial growth inhibition properties, particularly in acidic foods and beverages. Acetic acid's effectiveness as a preservative stems from its ability to lower the pH of food products, thus inhibiting the growth of spoilage microbes. This property is especially important in the spoilage of acidic foods and beverages, as it helps maintain the safety and longevity of these products (Mira & Teixeira, 2013).
2. Biochemical Research
Acetic acid has been a subject of interest in biochemical research. One notable contribution includes the elucidation of the acetate biosynthesis pathway in microorganisms like Clostridium thermoaceticum. This research provides valuable insights into metabolic processes and is significant for understanding biochemical pathways (R. Singleton, 1997).
3. Agricultural Applications
In agriculture, acetic acid is used in the form of various herbicides, such as 2,4-Dicholorophenoxy acetic acid (2,4-D). These herbicides help in controlling broadleaf weeds in a variety of crops, contributing significantly to agricultural productivity and management (Kashyap et al., 2005).
4. Industrial and Chemical Synthesis
Acetic acid is an important chemical reagent with numerous industrial applications, including the synthesis of various compounds. For instance, its use in the production of vinyl acetate monomer and acetic anhydride is well recognized. Additionally, acetic acid serves as a catalyst or a precursor in many chemical synthesis processes, highlighting its versatility and importance in industrial chemistry (N. Pirahmadi et al., 2012).
5. Environmental and Waste Management
Acetic acid is employed in environmental management, particularly in the treatment of waste and pollutants. Its role in the degradation of certain herbicides under various conditions is a key area of research, contributing to environmental sustainability and pollution control efforts (Zhi-man Yang et al., 2017).
Safety And Hazards
Exposure to acetic acid-D can cause eye, nose, and throat irritation. At 100 ppm, marked lung irritation and possible damage to lungs, eyes, and skin might result. Exposure to acetic acid-D can also cause pharyngeal edema and chronic bronchitis . It is recommended to use personal protective equipment and avoid breathing vapors, mist, or gas .
Future Directions
properties
IUPAC Name |
deuterio acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O2/c1-2(3)4/h1H3,(H,3,4)/i/hD | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTBSBXVTEAMEQO-DYCDLGHISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70997190 | |
Record name | (O-~2~H)Acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70997190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
61.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Acetic acid-D | |
CAS RN |
758-12-3 | |
Record name | Acetic acid-d | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=758-12-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetic (2H)acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000758123 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (O-~2~H)Acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70997190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Acetic [2H]acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.963 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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